molecular formula C22H18N2O4S B2453543 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide CAS No. 941936-85-2

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide

Cat. No. B2453543
CAS RN: 941936-85-2
M. Wt: 406.46
InChI Key: DGMGNNPIQUGXDA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]oxazol-2-yl, which is a common structure in many bioactive compounds . It’s likely that this compound could have potential applications in medicinal chemistry, given the biological importance of benzoxazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve coupling-cyclization reactions . For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed .

Scientific Research Applications

Antimalarial and Antiviral Research

  • N-(phenylsulfonyl)acetamide derivatives, including structures similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, have been investigated for their antimalarial activity. These compounds were studied using theoretical calculations and molecular docking, revealing their potential as antimalarial and antiviral agents, particularly against COVID-19 (Fahim & Ismael, 2021).

Cardiac Electrophysiology

  • Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has shown these compounds to be effective in cardiac electrophysiological activities. These findings suggest the potential application of similar benzamide derivatives in treating cardiac conditions (Morgan et al., 1990).

Chemical Synthesis

  • The use of N-(quinolin-8-yl)benzamide derivatives, including those similar to the compound , has been reported in the field of chemical synthesis. These compounds have been used for efficient remote sulfonylation, producing environmentally friendly byproducts and offering potential in various synthetic applications (Xia et al., 2016).

Antidepressant Research

  • Investigations into the metabolism of compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide have been conducted in the context of developing novel antidepressants. These studies provide insights into how such compounds are metabolized and their potential therapeutic effects (Hvenegaard et al., 2012).

Pharmacological Potential

  • Research has also explored the synthesis of novel oxazol-5(4H)-ones with pharmacological potential, derived from benzamide compounds. These studies have evaluated their cytotoxicity and antimicrobial activity, indicating their potential use in medical and pharmaceutical applications (Rosca, 2020).

Photoinduced Chemical Reactions

  • The compound has been studied in the context of photoinduced chemical reactions, particularly in the annulation reactions of N-allylbenzamides. This research opens avenues for understanding the chemical behavior of similar compounds under photoinduced conditions (Pan et al., 2023).

Mechanism of Action

While the exact mechanism of action for “N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” is not available, related compounds have shown promising antimycobacterial activity. They work by altering the assembly of FtsZ, a crucial cell division protein, leading to cell division inhibition and cell death .

Future Directions

The development of novel antimycobacterial agents is an urgent challenge due to the increasing emergence and rapid spread of multidrug-resistant strains . Compounds like “N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” could potentially contribute to this field. The experimental outcomes of related compounds provide a promising lead for the design of more selective and potent antimycobacterial drugs .

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMGNNPIQUGXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide

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